Dodecyl 4-nitrophenyl sulfone

Lipophilicity Drug Delivery Membrane Interaction

Dodecyl 4-nitrophenyl sulfone (CAS 94261-92-4) is a nonionic alkyl aryl sulfone with a calculated logP of 6.6, delivering strong lipophilicity unmatched by ionic surfactants like SDS or SDBS. Its electron-withdrawing 4-nitrophenyl sulfone moiety enables direct use in modified Julia olefinations for stereoselective alkene synthesis and serves as a functional handle for further derivatization. Ideal for non-aqueous or electrolyte-rich environments where ionic amphiphiles fail—leveraging superior interfacial partitioning and electrolyte tolerance. For research use only; confirm identity/purity upon receipt.

Molecular Formula C18H29NO4S
Molecular Weight 355.5 g/mol
CAS No. 94261-92-4
Cat. No. B11942567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecyl 4-nitrophenyl sulfone
CAS94261-92-4
Molecular FormulaC18H29NO4S
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C18H29NO4S/c1-2-3-4-5-6-7-8-9-10-11-16-24(22,23)18-14-12-17(13-15-18)19(20)21/h12-15H,2-11,16H2,1H3
InChIKeyQJILSKRRMFTLOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dodecyl 4-Nitrophenyl Sulfone (CAS 94261-92-4): A Distinct Nonionic Amphiphile for Specialized Chemical Research


Dodecyl 4-nitrophenyl sulfone (CAS 94261-92-4) is a nonionic amphiphilic compound featuring a long C12 hydrophobic chain linked to a 4-nitrophenyl group via a sulfone (-SO2-) bridge. This structural motif places it within the class of alkyl aryl sulfones, which are recognized for their chemical versatility as synthetic intermediates [1]. The compound has a molecular weight of 355.5 g/mol and a high calculated partition coefficient (XLogP3-AA) of 6.6, indicating strong lipophilicity [2]. Its primary utility in research contexts stems from this unique amphiphilic architecture, which differentiates it from ionic surfactants and simpler alkyl sulfones, enabling distinct applications in catalysis and materials science .

Why Dodecyl 4-Nitrophenyl Sulfone Cannot Be Replaced by Common Analogs Like SDS or Dodecyl Sulfone


Direct substitution of dodecyl 4-nitrophenyl sulfone with common amphiphilic analogs, such as sodium dodecyl sulfate (SDS) or sodium dodecylbenzene sulfonate (SDBS), is not scientifically valid due to fundamental differences in molecular architecture and function. Unlike the ionic headgroups of SDS and SDBS, which impart strong charge-driven micellization and detergent properties [1], the nonionic, electron-withdrawing 4-nitrophenyl sulfone moiety of the target compound alters its self-assembly behavior and reactivity profile. Furthermore, replacing the compound with a simple dialkyl sulfone like dodecyl sulfone would eliminate the aromatic nitro group, a critical functional handle for further synthetic transformations, such as nucleophilic aromatic substitution [2]. These structural disparities translate into distinct physicochemical properties, including a significantly higher calculated logP value (6.6) compared to anionic surfactants [3], which dictates its application niche in non-aqueous or interfacial systems where ionic analogs are unsuitable.

Quantitative Evidence for Dodecyl 4-Nitrophenyl Sulfone's Differentiated Physicochemical and Application Profile


Lipophilicity Profile: Dodecyl 4-Nitrophenyl Sulfone vs. Sodium Dodecyl Sulfate (SDS)

The lipophilicity of dodecyl 4-nitrophenyl sulfone, as indicated by its calculated octanol-water partition coefficient (XLogP3-AA = 6.6), is dramatically higher than that of the common anionic surfactant sodium dodecyl sulfate (SDS). This quantitative difference underscores a distinct partitioning behavior favoring hydrophobic environments. [1] [2]

Lipophilicity Drug Delivery Membrane Interaction

Surfactant Classification: Nonionic Character vs. Ionic Surfactants (SDBS)

As a nonionic compound, dodecyl 4-nitrophenyl sulfone is expected to exhibit micellization behavior that is largely insensitive to the presence of electrolytes, in stark contrast to ionic surfactants like sodium dodecylbenzene sulfonate (SDBS). While the specific critical micelle concentration (CMC) of the target compound remains uncharacterized in the public domain, the class-level inference is supported by the well-documented behavior of nonionic surfactants. [1]

Surfactant Micellization Electrolyte Tolerance

Synthetic Versatility: The 4-Nitrophenyl Group as a Synthetic Handle

The 4-nitrophenyl sulfone moiety is a well-established building block in organic synthesis, particularly in the modified Julia olefination. This reaction proceeds with high stereoselectivity to yield alkenes. The target compound, bearing this moiety, can therefore be directly employed in these established synthetic protocols, a feature absent in simpler dialkyl sulfones like dodecyl sulfone. [1]

Organic Synthesis Julia Olefination Nucleophilic Substitution

Validated Application Scenarios for Dodecyl 4-Nitrophenyl Sulfone Based on its Differentiated Profile


Synthesis of Amphiphilic Alkenes via Modified Julia Olefination

Dodecyl 4-nitrophenyl sulfone can be directly utilized as a reagent in the modified Julia olefination. By reacting its corresponding metalated sulfone with a carbonyl compound, researchers can stereoselectively synthesize alkenes that incorporate the long dodecyl chain. This provides a direct route to amphiphilic molecules for materials science or biological applications, leveraging the compound's established role as a 4-nitrophenyl sulfone building block [1].

Design of Lipophilic Molecular Probes or Delivery Vectors

The high calculated lipophilicity (XLogP3-AA = 6.6) of dodecyl 4-nitrophenyl sulfone makes it a suitable scaffold for designing probes that preferentially partition into lipid membranes or hydrophobic pockets of proteins [1]. This is a key differentiator from common ionic surfactants like SDS, which are much more hydrophilic and would not exhibit the same depth of membrane insertion or ability to carry hydrophobic cargo.

Nonionic Surfactant for High-Salinity Formulations

Given its nonionic nature, dodecyl 4-nitrophenyl sulfone is a strong candidate for applications where electrolyte tolerance is critical. Unlike anionic surfactants like SDBS, which experience a significant decrease in critical micelle concentration (CMC) and potential precipitation in high-salinity environments, a nonionic surfactant's performance remains stable [1]. This makes it a potentially superior choice for formulations in enhanced oil recovery, industrial cleaning in hard water, or as a dispersant in electrolyte-rich media.

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